molecular formula C15H14O3 B180656 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one CAS No. 113969-43-0

2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B180656
CAS No.: 113969-43-0
M. Wt: 242.27 g/mol
InChI Key: DVOLAHSMUDBQNV-UHFFFAOYSA-N
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Mechanism of Action

While the exact mechanism of action for “2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one” is not clear, a similar compound, 3,5-Dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC), has been shown to have anti-cancer activity against human hepatoma cells . DMFC was found to decrease Bcl-2 level and activate Bim transcription, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and cytochrome c release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of this compound as a starting material, which undergoes cyclization in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Properties

IUPAC Name

2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-7-5-13(16)18-14-9(3)15-12(6-11(7)14)8(2)10(4)17-15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOLAHSMUDBQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358651
Record name 2,3,5,9-Tetramethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113969-43-0
Record name 2,3,5,9-Tetramethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
Reactant of Route 5
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one

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